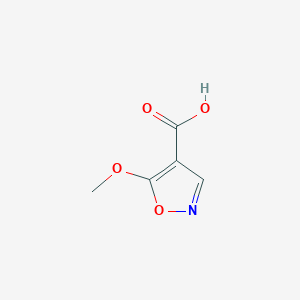

5-Methoxy-isoxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunosuppressive Properties

Research has demonstrated that derivatives of isoxazole compounds, including 5-methoxy-isoxazole-4-carboxylic acid, exhibit notable immunosuppressive effects. A study highlighted the synthesis of various isoxazole derivatives that inhibited the proliferation of peripheral blood mononuclear cells (PBMCs), which are crucial for immune response. These compounds showed differential toxicity levels against human cell lines, indicating their potential as immunomodulators .

In particular, modifications at specific positions on the isoxazole ring led to compounds with enhanced biological activity. For instance, mono-substituted derivatives displayed immune-stimulatory effects comparable to levamisole, while di- and tri-substituted derivatives exhibited stronger immunosuppressive activity than cyclosporine A, a well-known immunosuppressant .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the reaction of 5-amino-3-methylisoxazole-4-carboxylic acid with relevant carbonyl compounds under controlled conditions. This method not only yields the desired compound but also allows for the exploration of structure-activity relationships (SAR) that are critical for optimizing pharmacological properties .

The mechanism of action for these compounds often involves modulation of immune cell activity. For example, certain derivatives were shown to significantly inhibit interleukin-17 (IL-17) expression levels, a cytokine involved in inflammatory responses, thereby suggesting their potential in treating autoimmune diseases .

Therapeutic Uses

Anti-inflammatory Applications:

this compound and its derivatives have been investigated for their anti-inflammatory properties. The ability to modulate immune responses makes these compounds suitable candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Potential in Cancer Therapy:

Some studies have indicated that isoxazole derivatives may possess anti-proliferative effects against various cancer cell lines. The structural modifications that enhance immunosuppressive activity could also contribute to anticancer effects by altering tumor microenvironments or immune evasion mechanisms .

Summary of Key Findings

| Property | Observation |

|---|---|

| Immunosuppressive Activity | Compounds show varying degrees of inhibition on PBMC proliferation; some outperform cyclosporine A. |

| Synthesis Method | Achieved via reactions with carbonyl compounds; structure modifications lead to enhanced activity. |

| Therapeutic Potential | Effective in anti-inflammatory applications and shows promise in cancer therapy. |

Análisis De Reacciones Químicas

Fe(II)-Catalyzed Isomerization to Isoxazole-4-Carboxylic Acid Derivatives

5-Methoxyisoxazole-4-carboxylic acid derivatives undergo Fe(II)-catalyzed domino isomerization under specific conditions. For example:

-

Reaction Conditions : 4-Acyl-5-methoxyisoxazoles (e.g., 1a–e ) are treated with Fe(acac)₂ (5 mol%) in dioxane at 105°C.

-

Products : Isoxazole-4-carboxylic esters/amides (e.g., 3a–e ) are formed in yields ranging from 65% to 85% (Table 1).

-

Mechanism : The reaction proceeds via intermediate azirine formation (2a–e ), followed by catalytic C–N bond cleavage and rearrangement (DFT calculations confirm this pathway) .

Table 1: Fe(II)-Catalyzed Isomerization of 4-Acyl-5-Methoxyisoxazoles

| Starting Material | Product (Isoxazole-4-Carboxylate) | Yield (%) |

|---|---|---|

| 4-Acetyl (1a ) | Methyl 5-acetylisoxazole-4-carboxylate (3a ) | 85 |

| 4-Benzoyl (1b ) | Methyl 5-benzoylisoxazole-4-carboxylate (3b ) | 78 |

| 4-Pivaloyl (1c ) | Methyl 5-pivaloylisoxazole-4-carboxylate (3c ) | 65 |

Oxazole Formation via Noncatalytic Thermolysis

Under noncatalytic conditions, 5-methoxyisoxazole derivatives isomerize to oxazoles:

-

Reaction Conditions : Azirine intermediates (2a–e ) are heated in o-dichlorobenzene at 170°C.

-

Products : Methyl oxazole-4-carboxylates (e.g., 4a–c ) form quantitatively.

-

Key Insight : The reaction involves nitrile ylide intermediates, which undergo 1,5-cyclization .

Table 2: Oxazole Formation from Azirines

| Azirine Intermediate | Product (Oxazole) | Yield (%) |

|---|---|---|

| 2a (R = Ac) | Methyl oxazole-4-carboxylate (4a ) | 95 |

| 2b (R = Bz) | Methyl 5-phenyloxazole-4-carboxylate (4b ) | 92 |

Hydrolysis and Functionalization

5-Methoxyisoxazole-4-carboxylic acid esters can be hydrolyzed to the free acid:

-

Conditions : Acidic hydrolysis (glacial acetic acid/concentrated HCl, 2:1 ratio).

-

Application : The resulting carboxylic acid serves as a precursor for amides, anhydrides, or halides via standard methods (e.g., thionyl chloride for acyl chlorides) .

Mechanistic and Computational Insights

DFT studies reveal that:

Propiedades

IUPAC Name |

5-methoxy-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-5-3(4(7)8)2-6-10-5/h2H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYYFPLKGYOFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649672 |

Source

|

| Record name | 5-Methoxy-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-65-1 |

Source

|

| Record name | 5-Methoxy-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.